1,1'-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate
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Overview
Description
Antineoplastic agent effective against myelogenous leukemia in experimental animals. Also acts as an inhibitor of animal S-adenosylmethionine decarboxylase.
Scientific Research Applications
Antiproliferative Effects
Research has shown that derivatives of 1,1'-(Methylethanedilidenedinitrilo)biguanidine possess significant antiproliferative effects on cancer cells. In a study conducted on Ehrlich ascites carcinoma cells, compounds related to 1,1'-(Methylethanedilidenedinitrilo)biguanidine demonstrated potent inhibition of cell proliferation. These compounds were found to inhibit S-adenosyl-L-methionine decarboxylase activity in tumor cells, which is a crucial enzyme in polyamine biosynthesis, a process essential for cell growth and proliferation. The study suggests that these compounds could interfere with tumor cell energy production and polyamine metabolism, leading to their antiproliferative effects (Alhonen-Hongisto, Pösö, & Jänne, 1980).
Antimicrobial Activity
Another study explored the synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts, including derivatives similar to 1,1'-(Methylethanedilidenedinitrilo)biguanidine. These compounds were synthesized and tested for their efficacy against bacteria and fungi. The minimal inhibition concentration (MIC) values indicated that these polymeric compounds are effective in controlling microbial growth, with MIC values not exceeding 200 µg/ml. This demonstrates the potential of 1,1'-(Methylethanedilidenedinitrilo)biguanidine derivatives as antimicrobial agents (Zhang, Jiang, & Chen, 1999).
Antiplaque Properties
Research into the antiplaque properties of alkyl bis(biguanides), closely related to 1,1'-(Methylethanedilidenedinitrilo)biguanidine, revealed that these compounds exhibit significant antibacterial activity against oral pathogens such as Streptococcus mutans and Actinomyces species. These findings suggest the potential of 1,1'-(Methylethanedilidenedinitrilo)biguanidine derivatives in oral healthcare, particularly in the formulation of antiplaque agents (Coburn, Baker, Evans, Genco, & Fischman, 1978).
Edible Coatings
The development of carboxymethyl cellulose/sodium alginate/chitosan biguanidine hydrochloride ternary systems for edible coatings showcases another application. Chitosan biguanidine hydrochloride, a derivative, was used as a crosslinker to improve the properties of edible coatings, enhancing their thermal stability, mechanical properties, and antimicrobial activities. Such coatings can significantly reduce storage weight loss and inhibit spoilage, making them promising for food preservation (Salama, Abdel Aziz, & Alsehli, 2019).
Properties
31959-87-2 | |
Molecular Formula |
C5H18Cl2N8O2 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;dihydrate;dihydrochloride |
InChI |
InChI=1S/C5H12N8.2ClH.2H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;2*1H2/b10-2+,11-3+;;;; |
InChI Key |
WTJBHEZHUNHLJR-RRFWXCNOSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.O.Cl.Cl |
SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl |
synonyms |
Methyl gag Methyl-gag Methylgag Methylglyoxal Bis(guanylhydrazone) MGBG Mitoguazone NSC 32946 NSC-32946 NSC32946 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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